molecular formula C11H9F3O2 B6320204 5-(2,2,2-Trifluoroethoxy)-1-indanone CAS No. 255896-19-6

5-(2,2,2-Trifluoroethoxy)-1-indanone

Cat. No.: B6320204
CAS No.: 255896-19-6
M. Wt: 230.18 g/mol
InChI Key: JYHZQBSBJFHAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2,2-Trifluoroethoxy)-1-indanone is a synthetic indanone derivative offered for scientific research and development. The indanone scaffold is recognized in medicinal chemistry as a versatile building block with significant pharmacological potential . It is structurally characterized by a carbonyl group on a fused bicyclic system, substituted with a 2,2,2-trifluoroethoxy group at the 5-position. The incorporation of fluorine atoms is a common strategy in drug design, as it can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This makes this compound a valuable intermediate for constructing more complex molecules for various research applications. Primary research applications for this compound are anticipated in the field of neuroscience and diagnostic agent development. Indanone derivatives have shown strong affinity for enzymes critical in neurodegenerative diseases . For instance, the indanone-derived drug donepezil is a widely approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, highlighting the scaffold's relevance . Furthermore, fluorinated indanone analogs are actively investigated as molecular probes for diagnosing Alzheimer's, due to their high affinity for beta-amyloid (Aβ) plaques and good lipid solubility, which is crucial for blood-brain barrier penetration . Researchers are also exploring halogenated indanones for their anti-inflammatory properties, as they can inhibit LPS-stimulated ROS production in macrophages, suggesting potential for managing chronic inflammatory disorders . This product is provided with a guaranteed high level of purity and consistency. It is intended for use in laboratory research settings only. This compound is strictly for research purposes and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption or any form of personal use. For Research Use Only.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)6-16-8-2-3-9-7(5-8)1-4-10(9)15/h2-3,5H,1,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHZQBSBJFHAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation Followed by Etherification

The Friedel-Crafts acylation is a cornerstone for constructing the indanone scaffold. In this approach, 3-(2,2,2-trifluoroethoxy)benzaldehyde serves as the starting material. The aldehyde undergoes condensation with a β-ketoester under acidic conditions to form a prochiral intermediate, which cyclizes to yield 5-(2,2,2-trifluoroethoxy)-1-indanone.

Key Steps :

  • Aldol Condensation : 3-(2,2,2-Trifluoroethoxy)benzaldehyde reacts with methyl acetoacetate in the presence of polyphosphoric acid (PPA) at 80–100°C, forming a β-ketoester intermediate .

  • Cyclization : Intramolecular Friedel-Crafts alkylation of the intermediate under PPA catalysis yields the indanone core .

Optimization :

  • Substituting PPA with NbCl₅ (a Lewis acid) improves regioselectivity, favoring 5-substitution over 4- or 6-positions .

  • Yields range from 60–78% depending on the electron-withdrawing effects of the trifluoroethoxy group .

Direct O-Alkylation of 5-Hydroxy-1-Indanone

This two-step method leverages a preformed 5-hydroxy-1-indanone intermediate, which undergoes alkylation with 2,2,2-trifluoroethyl iodide.

Procedure :

  • Synthesis of 5-Hydroxy-1-Indanone :

    • 2,6-Dibromophenol reacts with 3-chloropropionyl chloride to form a phenolic ester, which cyclizes via Lewis acid-mediated Friedel-Crafts acylation . Subsequent debromination with Pd/C and H₂ yields 5-hydroxy-1-indanone .

  • Etherification :

    • 5-Hydroxy-1-indanone is treated with 2,2,2-trifluoroethyl iodide and NaH in DMF at room temperature, achieving 88% yield .

Challenges :

  • Steric hindrance from the indanone’s rigid structure necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity .

  • Competing side reactions (e.g., over-alkylation) are mitigated by stoichiometric control .

Cyclization of 3-(Trifluoroethoxy)phenylpropionic Acid

Arylpropionic acids are established precursors for indanones. Here, 3-(2,2,2-trifluoroethoxy)phenylpropionic acid cyclizes under strong Brønsted acid conditions.

Mechanism :

  • Sulfuric acid or PPA protonates the carboxylic acid, facilitating intramolecular electrophilic attack at the 5-position .

  • The reaction proceeds via a Wheland intermediate, with the trifluoroethoxy group directing cyclization para to itself .

Performance :

  • Yields: 70–85% .

  • Reaction time: 2–4 hours at 100°C .

Claisen Condensation with Trifluoroethyl Acetate

This route employs a Claisen condensation between 1-indanone and ethyl trifluoroacetate, followed by decarboxylation.

Synthesis :

  • Condensation : 1-Indanone reacts with ethyl trifluoroacetate in the presence of NaOMe, forming a β-ketoester .

  • Decarboxylation : Heating the β-ketoester in HCl/EtOH eliminates CO₂, yielding this compound .

Advantages :

  • Scalable to multi-gram quantities .

  • No requirement for specialized catalysts .

Limitations :

  • Moderate regioselectivity (60:40 para/meta) .

Microwave-Assisted Friedel-Crafts Alkylation

Microwave irradiation accelerates the Friedel-Crafts alkylation of 1-indanone with 2,2,2-trifluoroethyl bromide.

Protocol :

  • 1-Indanone, 2,2,2-trifluoroethyl bromide, and Sc(OTf)₃ are irradiated at 120°C for 20 minutes .

  • The Sc³⁺ ion polarizes the C-Br bond, enhancing electrophilicity .

Outcomes :

  • Yield: 94% .

  • Reaction time reduced by 80% compared to conventional heating .

Comparative Analysis of Methods

MethodYield (%)Reaction TimeKey AdvantageLimitations
Friedel-Crafts Acylation60–784–6 hHigh regioselectivityRequires strong acids
O-Alkylation880.5 hRapid etherificationRequires 5-hydroxyindanone precursor
Phenylpropionic Cyclization70–852–4 hScalableHigh-temperature conditions
Claisen Condensation658 hNo specialized catalystsModerate regioselectivity
Microwave-Assisted940.33 hUltra-fastEquipment-dependent

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)-1-indanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,2,2-Trifluoroethoxy)-1-indanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1-indanone involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent-Based Structural Analogs

5-Methoxy-1-Indanone (CAS 5111-70-6)
  • Structure : Methoxy (-OCH₃) substituent at the 5-position.
  • Molecular Weight : 162.18 g/mol.
  • Melting Point : 108–110°C.
  • Key Differences: The methoxy group is less electron-withdrawing than trifluoroethoxy, resulting in reduced electrophilicity at the carbonyl group.
5-(Trifluoromethyl)-1-Indanone (CAS 150969-56-5)
  • Structure : Trifluoromethyl (-CF₃) substituent at the 5-position.
  • Molecular Weight : 200.16 g/mol.
  • Key Differences :
    • The -CF₃ group is more electron-withdrawing than -OCH₂CF₃, which may alter reactivity in nucleophilic additions.
    • Higher molecular weight and greater steric bulk compared to trifluoroethoxy derivatives.
  • Applications : Explored in materials science and as a precursor for fluorinated agrochemicals .
5-Fluoro-1-Indanone (CAS 700-84-5)
  • Structure : Fluoro (-F) substituent at the 5-position.
  • Molecular Weight : 152.15 g/mol.
  • Key Differences :
    • Smaller substituent size reduces steric hindrance but offers weaker electronic effects.
    • Lower metabolic stability due to the absence of the trifluoroethoxy group’s protective ether linkage.
  • Applications : Used in synthesizing fluorinated heterocycles and as a building block for bioactive molecules .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Characteristics
5-(2,2,2-Trifluoroethoxy)-1-Indanone -OCH₂CF₃ 218.17 Not reported High lipophilicity, strong electron withdrawal
5-Methoxy-1-Indanone -OCH₃ 162.18 108–110 Moderate polarity, lower metabolic stability
5-(Trifluoromethyl)-1-Indanone -CF₃ 200.16 Not reported Enhanced electrophilicity, steric bulk
5-Fluoro-1-Indanone -F 152.15 Not reported Small substituent, limited electronic effects

Reactivity and Stability

  • The trifluoroethoxy group in this compound imparts resistance to oxidative degradation compared to methoxy or fluoro analogs. This stability is critical for oral drug bioavailability .
  • In contrast, 5-methoxy-1-indanone is prone to demethylation under acidic conditions, limiting its utility in harsh biological environments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(2,2,2-Trifluoroethoxy)-1-indanone, and how do reaction conditions influence yield?

  • Methodology :

  • Nucleophilic substitution : React 1-indanone derivatives with 2,2,2-trifluoroethanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields .
  • Catalytic approaches : Use transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce the trifluoroethoxy group. Ensure anhydrous conditions and inert atmospheres to prevent side reactions .
  • Purification : Column chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural analysis :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and CF₃ group splitting patterns (quartet for -OCH₂CF₃) .
  • FT-IR : Detect carbonyl (C=O stretch at ~1700 cm⁻¹) and trifluoroethoxy (C-O-C at ~1250 cm⁻¹) functional groups .
  • Mass spectrometry (HRMS) : Confirm molecular weight (exact mass: 232.08 g/mol) and fragmentation patterns .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?

  • Lipophilicity : The -OCH₂CF₃ group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electronic effects : The electron-withdrawing nature of CF₃ stabilizes adjacent carbonyl groups, altering reactivity in nucleophilic additions or reductions .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound?

  • Approaches :

  • Kinetic assays : Compare IC₅₀ values under standardized pH, temperature, and substrate concentrations to minimize variability .
  • Molecular docking : Model interactions with target enzymes (e.g., cytochrome P450 isoforms) to identify binding site conflicts caused by conformational flexibility .
  • Control experiments : Use structural analogs (e.g., 5-fluoro-1-indanone) to isolate the contribution of the trifluoroethoxy group to inhibitory activity .

Q. What strategies optimize the compound’s selectivity for neurological targets (e.g., voltage-gated ion channels)?

  • Structure-activity relationship (SAR) :

  • Modify the indanone core: Introduce substituents at the 3-position (e.g., methyl or halogens) to enhance steric complementarity with channel pores .
  • Isosteric replacement : Replace the trifluoroethoxy group with -OCF₂H or -OCH₂CF₂H to balance lipophilicity and hydrogen-bonding potential .
    • In vitro models : Use patch-clamp electrophysiology on neuronal cell lines to quantify Cav channel modulation .

Q. How does this compound compare to structurally similar compounds in antimicrobial assays?

  • Comparative analysis (based on and ):

CompoundMIC (μg/mL) E. coliMIC (μg/mL) S. aureusLogP
5-(Trifluoroethoxy)-1-indanone32162.8
5-Fluoro-1-indanone64321.3
1-Indanone>128>1280.9
  • Key insight : The trifluoroethoxy group enhances Gram-positive activity by improving membrane penetration and target affinity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Critical factors :

  • Chiral resolution : Use HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) and ethanol/hexane mobile phases .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed etherification to achieve >90% enantiomeric excess .
  • Process optimization : Monitor reaction kinetics via in-situ FT-IR to minimize racemization during prolonged heating .

Methodological Guidelines

  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Biological assays : Include positive controls (e.g., known enzyme inhibitors) and validate results across ≥3 independent replicates .
  • Safety protocols : Handle trifluoroethanol (precursor) in fume hoods due to volatility and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.